Oralith Brilliant Pink R
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D&C Red No. 30 involves the condensation of 6-chloro-4-methyl-3-oxobenzo[b]thiophene-2(3H)-one with itself under specific conditions. The reaction typically requires a strong acid catalyst and elevated temperatures to facilitate the formation of the bibenzo[b]-thiophene structure .
Industrial Production Methods
Industrial production of D&C Red No. 30 follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the dye. The reaction is carried out in large reactors with precise control over temperature, pressure, and pH to optimize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
D&C Red No. 30 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can break down the dye into simpler aromatic compounds.
Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction typically yields simpler aromatic compounds.
Scientific Research Applications
D&C Red No. 30 has a wide range of applications in scientific research:
Chemistry: Used as a tracer dye in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Incorporated into pharmaceutical formulations to enhance the visual appeal and ensure proper dosage.
Mechanism of Action
The mechanism of action of D&C Red No. 30 primarily involves its interaction with light. The compound absorbs light in the visible spectrum, which gives it its characteristic red color. This absorption is due to the conjugated double bonds in its structure, which allow for electronic transitions. In biological systems, the dye can bind to specific cellular components, aiding in visualization and analysis .
Comparison with Similar Compounds
Similar Compounds
D&C Red No. 27: Another synthetic dye with a similar structure but different halogen substitutions.
D&C Red No. 31: Similar in structure but with variations in the functional groups attached to the aromatic rings.
Uniqueness
D&C Red No. 30 is unique due to its specific halogen substitutions and the stability of its bibenzo[b]-thiophene structure. This stability makes it particularly suitable for use in various industrial and scientific applications where consistent performance is crucial .
Properties
IUPAC Name |
(2E)-6-chloro-2-(6-chloro-4-methyl-3-oxo-1-benzothiophen-2-ylidene)-4-methyl-1-benzothiophen-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2O2S2/c1-7-3-9(19)5-11-13(7)15(21)17(23-11)18-16(22)14-8(2)4-10(20)6-12(14)24-18/h3-6H,1-2H3/b18-17+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDLLTAIKYHPOD-ISLYRVAYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=C3C(=O)C4=C(S3)C=C(C=C4C)Cl)S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)/C(=C\3/C(=O)C4=C(S3)C=C(C=C4C)Cl)/S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601045209 | |
Record name | 5,5'-Dichloro-3,3'-dimethyl-thioindigo | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601045209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2379-74-0, 52641-31-3 | |
Record name | D & C Red No. 30 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002379740 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D&C Red No. 30 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052641313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo[b]thiophen-3(2H)-one, 6-chloro-2-(6-chloro-4-methyl-3-oxobenzo[b]thien-2(3H)-ylidene)-4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5,5'-Dichloro-3,3'-dimethyl-thioindigo | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601045209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-2-(6-chloro-4-methyl-3-oxobenzo[b]thien-2(3H)-ylidene)-4-methylbenzo[b]thiophene-3(2H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.422 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | D&C RED NO. 30 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S42T2808B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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